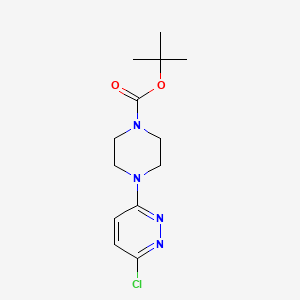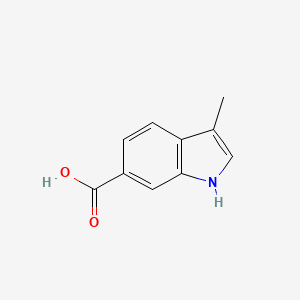
5-Bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid (5-BHMP) is an organic compound that belongs to the pyrimidine family. It is a versatile compound that has been used in a variety of scientific research applications, ranging from organic synthesis to biochemical and physiological studies. It is a useful reagent in organic synthesis because of its ability to form stable complexes with metal ions. 5-BHMP has also been used in the synthesis of pharmaceuticals, food additives, and other organic compounds. In addition, it has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Antiviral Activity
5-Bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid derivatives have been synthesized and evaluated for their antiviral activity. Notably, some derivatives showed significant inhibitory activity against retroviruses, including human immunodeficiency virus and Moloney murine sarcoma virus, in cell culture experiments. These compounds have been highlighted for their potential therapeutic applications in combating retroviral infections (Hocková et al., 2003).
Chemical Synthesis and Functionalization
The compound and its derivatives have been pivotal in various synthetic chemical processes. For instance, they have been involved in the generation and functionalization of pyrimidines, which are crucial building blocks in organic chemistry. Such processes are essential for developing novel compounds with potential pharmaceutical applications (Schlosser et al., 2006; Šterk et al., 2012).
Structural Analysis and Cocrystal Formation
The compound's derivatives have been used in structural analysis and the design of cocrystals. Such studies are significant for understanding molecular interactions and designing materials with tailored properties (Rajam et al., 2018).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
It is known to be an important raw material and intermediate used in organic synthesis . It’s often used in the field of agrochemicals, pharmaceuticals, and dyestuffs .
Mode of Action
Bromopyrimidines are generally known to participate in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in organic synthesis .
Biochemical Pathways
As a bromopyrimidine derivative, it may be involved in the formation of carbon–carbon bonds via suzuki–miyaura cross-coupling reactions .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could potentially influence its bioavailability.
Result of Action
As an intermediate in organic synthesis, it likely contributes to the formation of more complex molecules in pharmaceutical and agrochemical applications .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid can be influenced by various environmental factors. For instance, it’s known to be sensitive to air , suggesting that its stability and efficacy could be affected by exposure to oxygen. Additionally, its solubility in water could influence its behavior in aqueous environments.
Propiedades
IUPAC Name |
5-bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c7-3-1-8-4(2-10)9-5(3)6(11)12/h1,10H,2H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKAFWWJQMXRBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)CO)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1323441.png)


![1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine](/img/structure/B1323451.png)
![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1323455.png)








